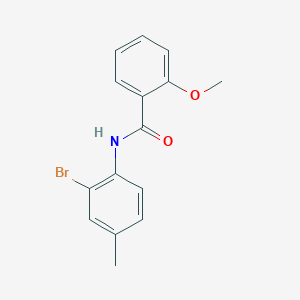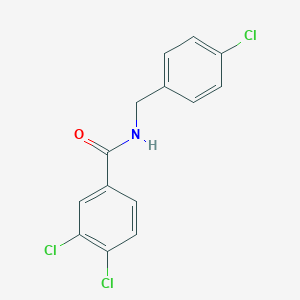
Lauroyl D-Arginate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lauroyl D-Arginate is a derivative of the amino acid arginine, specifically modified with a lauroyl group. This compound is known for its surfactant properties and antimicrobial activity. It is widely used in various industries, including food preservation, cosmetics, and pharmaceuticals, due to its ability to inhibit the growth of a broad spectrum of microorganisms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lauroyl D-Arginate is synthesized through the reaction of lauric acid with D-arginine. The process involves the formation of an amide bond between the carboxyl group of lauric acid and the amino group of D-arginine. The reaction typically requires a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane under mild conditions to prevent the degradation of the amino acid.
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The final product is purified through techniques such as recrystallization or chromatography to ensure its suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Lauroyl D-Arginate undergoes several types of chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of lauric acid and D-arginine.
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide, which may affect the lauroyl group.
Substitution: The amino group of D-arginine can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Substitution: Electrophiles such as alkyl halides.
Major Products Formed:
Hydrolysis: Lauric acid and D-arginine.
Oxidation: Oxidized derivatives of the lauroyl group.
Substitution: Substituted arginine derivatives.
Applications De Recherche Scientifique
Lauroyl D-Arginate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its antimicrobial properties, particularly in the development of new antibiotics and preservatives.
Industry: Utilized in the formulation of personal care products, food preservatives, and pharmaceuticals.
Mécanisme D'action
The antimicrobial activity of Lauroyl D-Arginate is primarily due to its ability to disrupt microbial cell membranes. The lauroyl group interacts with the lipid bilayer of the cell membrane, increasing its permeability and leading to cell lysis. The D-arginine moiety may also interact with microbial proteins, further enhancing its antimicrobial effects. This dual mechanism makes this compound effective against a wide range of microorganisms.
Comparaison Avec Des Composés Similaires
Ethyl Lauroyl Arginate: Similar in structure but with an ethyl ester group instead of the D-arginine moiety.
Nα-Lauroyl-L-Arginine: Another derivative of arginine with a lauroyl group, but using the L-arginine isomer.
Uniqueness: Lauroyl D-Arginate is unique due to its specific combination of the lauroyl group and D-arginine. This combination provides distinct antimicrobial properties and surfactant behavior, making it particularly useful in applications where both properties are desired. Its effectiveness against a broad spectrum of microorganisms and its ability to disrupt cell membranes set it apart from other similar compounds.
Propriétés
IUPAC Name |
5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36N4O3/c1-2-3-4-5-6-7-8-9-10-13-16(23)22-15(17(24)25)12-11-14-21-18(19)20/h15H,2-14H2,1H3,(H,22,23)(H,24,25)(H4,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJKNGLLPGBHHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391686 |
Source


|
| Record name | Lauroyl D-Arginate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133849-37-3 |
Source


|
| Record name | Lauroyl D-Arginate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanol](/img/structure/B186093.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B186094.png)





